molecular formula C19H14FN3O3S B2766674 (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868375-07-9

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2766674
CAS No.: 868375-07-9
M. Wt: 383.4
InChI Key: NYCWAWQEMRMOFV-VZCXRCSSSA-N
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Description

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H14FN3O3S and its molecular weight is 383.4. The purity is usually 95%.
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Biological Activity

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H12FN3O3SC_{14}H_{12}F_{N_3}O_3S, with a molecular weight of 321.33 g/mol. The structure includes:

  • Pyrrolidine ring : Imparts potential reactivity and biological interactions.
  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Fluoro-substituted aromatic system : Enhances lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant properties through modulation of GABA receptors and sodium/calcium channels .
  • Anti-inflammatory Properties : The presence of the dioxopyrrolidine structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : The structural components may allow for interactions with bacterial membranes or enzymes, enhancing antimicrobial activity.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit broad-spectrum anticonvulsant activity. For instance:

  • In a study involving various hybrid compounds, one derivative showed an effective dose (ED50) in maximal electroshock tests of 23.7 mg/kg, indicating strong anticonvulsant properties .

Antinociceptive Activity

The compound has also been evaluated for its pain-relieving properties:

  • In formalin-induced pain models, certain derivatives displayed significant antinociceptive effects, suggesting potential applications in neuropathic pain management .

Case Studies

  • Hybrid Compounds Evaluation :
    A focused set of hybrid pyrrolidine derivatives was tested for their anticonvulsant and antinociceptive properties. One lead compound demonstrated effective inhibition in various seizure models and showed favorable pharmacokinetic profiles (ADME-Tox) suitable for further development in epilepsy treatments .
  • Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of the compound to GABA receptors. The results indicated strong interactions with the benzodiazepine binding site, which is crucial for the anticonvulsant mechanism .

Data Tables

CompoundED50 (mg/kg)Test TypeReference
Compound 2223.7Maximal Electroshock
Compound 2259.4Pentylenetetrazole
Compound 6a72.01PTZ-induced convulsion
Diazepam0.74PTZ-induced convulsion

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-22-17-13(20)3-2-4-14(17)27-19(22)21-18(26)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCWAWQEMRMOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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